molecular formula C25H23N5OS3 B460183 2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 445383-39-1

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No. B460183
CAS RN: 445383-39-1
M. Wt: 505.7g/mol
InChI Key: IOMXRXNKNDXXON-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C25H23N5OS3 and its molecular weight is 505.7g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antibacterial Agents

The compound under discussion is employed as a key intermediate in synthesizing various derivatives with potent biological activities. For instance, Gouda et al. (2010) utilized a similar compound as a precursor for creating thiazolidin-4-one and thiocarbamoyl derivatives. These derivatives, after further reactions, yielded compounds like thiazolidin-5-one, thiazolidine, thiazolidin-4-one, and thiophene derivatives. Some of these compounds demonstrated significant antimicrobial activities, highlighting their potential application in developing new antibacterial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antibacterial Activity of Derivatives

Further emphasizing the antibacterial applications, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were characterized and evaluated for their antibacterial activity, showcasing significant activity and potential in this domain (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Reactivity and Potential in Synthesizing Heterocyclic Compounds

The reactivity of similar compounds is harnessed to synthesize a diverse range of heterocyclic compounds, which hold promise in various scientific applications. For instance, Youssef (2009) demonstrated the synthesis of amino-benzothienopyrimidines and their derivatives, revealing the compound's potential in creating complex heterocyclic structures, which are often key in pharmaceutical and chemical research (Youssef, 2009).

Heterocyclic Synthesis and Antimicrobial Evaluation

Shams et al. (2010) synthesized different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine, using a similar compound as a precursor. The antitumor activities of these synthesized products were evaluated, and most compounds displayed high inhibitory effects in vitro against various human cancer cell lines, indicating their potential in developing new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Design and Synthesis for Textile Applications

In a different application, Shams et al. (2011) designed and synthesized novel antimicrobial dyes and their precursors for textile finishing, based on similar compound systems. These dyes exhibited significant antimicrobial activity, showing the compound's potential application in the textile industry (Shams, Mohareb, Helal, & Mahmoud, 2011).

properties

IUPAC Name

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS3/c1-30-8-6-20-19(12-30)23(15-7-9-32-13-15)18(11-27)24(28-20)33-14-22(31)29-25-17(10-26)16-4-2-3-5-21(16)34-25/h7,9,13H,2-6,8,12,14H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMXRXNKNDXXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

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